Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate
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Overview
Description
“Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C19H17NO6S2 . It has a molecular weight of 419.47 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a phenoxy group, a sulfonyl group, and a methoxy group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (419.47) and its molecular formula (C19H17NO6S2) . Additional properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A significant application of compounds similar to Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate is found in the development of photosensitizers for photodynamic therapy (PDT). Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yields, highlights the potential of such compounds in PDT. These photosensitizers are particularly valuable for their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, compounds like Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate serve as intermediates or reagents for synthesizing various organic molecules. For example, Beney, Boumendjel, and Mariotte (1998) explored the preparation of phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide as a useful reagent for homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds. This illustrates the compound's utility in constructing complex organic frameworks (Beney, Boumendjel, & Mariotte, 1998).
Material Science and Membrane Technology
Another intriguing application is in the development of novel materials, such as sulfonated thin-film composite nanofiltration membranes for water treatment and dye removal. Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers to prepare thin-film composite (TFC) nanofiltration (NF) membranes, demonstrating improved water flux and dye rejection capabilities. These membranes, enhanced by the presence of sulfonated aromatic diamine monomers, show increased water permeation and dye rejection, highlighting the compound's relevance in environmental and material science applications (Liu et al., 2012).
Future Directions
Future research could focus on the synthesis and characterization of this compound and its derivatives. This could include studying its potential applications in various fields such as medicinal chemistry, materials science, and environmental science . Additionally, computational chemistry applications could be used to study the utilization of this compound and its biological effects .
properties
IUPAC Name |
methyl 3-[4-[(4-methoxyphenyl)sulfonylamino]phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-24-14-7-9-16(10-8-14)28(22,23)20-13-3-5-15(6-4-13)26-17-11-12-27-18(17)19(21)25-2/h3-12,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKIQILWGGCWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate |
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